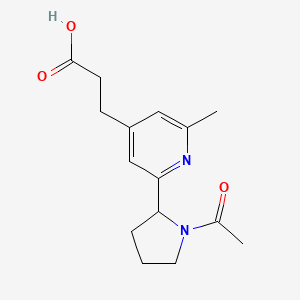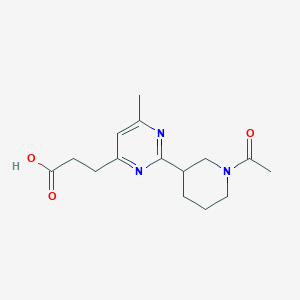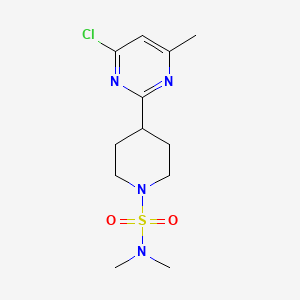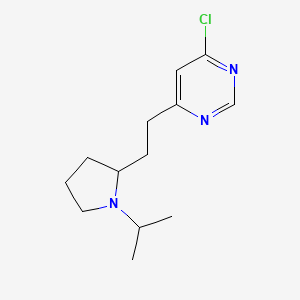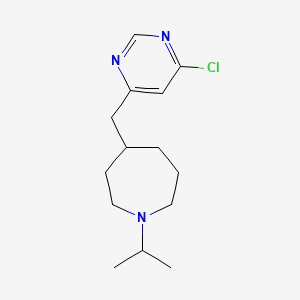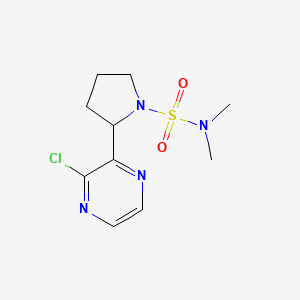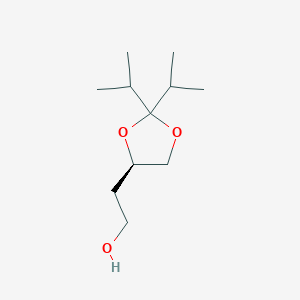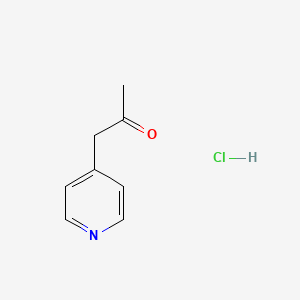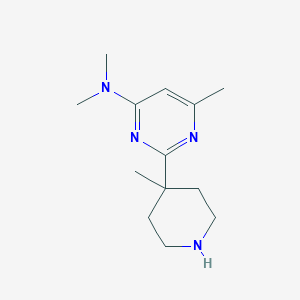
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine
Übersicht
Beschreibung
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine, also known as TMPyP, is a synthetic compound that has been used in a variety of scientific research applications. It is a relatively new compound, and its potential applications are still being explored. TMPyP has been found to have a variety of biochemical and physiological effects, and is being studied for its potential to provide new treatments for a range of medical conditions.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
A class of 2,4-disubstituted pyrimidines, which includes compounds related to N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine, has been studied for their potential in treating Alzheimer's Disease (AD). These compounds were evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. Specific compounds in this class have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in AD research. For example, certain derivatives were found to be potent and selective BuChE inhibitors, displaying significant inhibition compared to the reference drug galanthamine (Mohamed et al., 2011).
Antitumor Activities
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine derivatives have been synthesized and evaluated for their antitumor activities. Some of these derivatives exhibited significant antitumor properties, highlighting the potential of these compounds in cancer research (Chu De-qing, 2011).
Histamine H4 Receptor Ligands
Studies on 2-aminopyrimidines, which are structurally related to N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine, have identified these compounds as ligands of the histamine H4 receptor (H4R). These ligands have shown potential as anti-inflammatory agents and in pain management. Modifications to their structure have led to compounds with increased potency and activity in animal models (Altenbach et al., 2008).
Antifungal Effect
Derivatives of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine have been synthesized and tested for their antifungal properties. Some compounds demonstrated effective antifungal activity against species like Aspergillus terreus and Aspergillus niger, suggesting their potential use as antifungal agents (Jafar et al., 2017).
Eigenschaften
IUPAC Name |
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-10-9-11(17(3)4)16-12(15-10)13(2)5-7-14-8-6-13/h9,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRPEIJMAQTJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2(CCNCC2)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




